Conventional 2-acetylpyridine gives regioisomer mixtures, driving up purification costs. 1-(5,6-Dimethoxypyridin-2-yl)ethanone provides steric blocking for exclusive 3/4-substitution, eliminating chromatography. Benefits: - absolute regiocontrol; - enhanced N-basicity for metal chelation; - optimized TPSA for CNS permeability. Essential for orexin antagonist synthesis, photoredox ligands, and high-purity med chem libraries.
1-(5,6-Dimethoxypyridin-2-yl)ethanone (CAS 1203499-03-9) is a highly functionalized heteroaromatic building block defined by a 2-acetyl group and dual electron-donating methoxy groups at the 5 and 6 positions. In pharmaceutical and advanced materials procurement, this specific compound is prioritized over standard pyridines due to its precise electronic tuning and steric blocking, which dictate highly predictable downstream reactivity. The dimethoxy substitution significantly enriches the electron density of the pyridine core—altering the basicity of the nitrogen—while simultaneously serving as a critical pharmacophoric element for hydrogen bonding and lipophilicity optimization in CNS-targeted drug discovery, such as in the development of selective orexin receptor antagonists[REFS-1, REFS-2].
Substituting 1-(5,6-Dimethoxypyridin-2-yl)ethanone with generic 2-acetylpyridine or 1-(6-methoxypyridin-2-yl)ethanone fundamentally compromises both synthetic processability and application-critical performance. Unsubstituted 2-acetylpyridine lacks steric hindrance at the 5 and 6 positions, leading to poor regiocontrol during electrophilic aromatic substitutions and resulting in complex, hard-to-purify crude mixtures that inflate downstream purification costs [1]. Furthermore, the absence of the dual methoxy groups drastically reduces the electron density of the pyridine ring, which decreases the nucleophilicity of the nitrogen and weakens its efficacy as a chelating ligand or its binding affinity in specific target pockets. Procurement of the exact 5,6-dimethoxy compound is therefore mandatory for workflows requiring strict regioselectivity, enhanced ligand basicity, and specific physicochemical profiles.
The presence of methoxy groups at the 5 and 6 positions completely blocks these sites from substitution, directing incoming electrophiles exclusively to the 3 and 4 positions. In comparative halogenation assays, 1-(5,6-Dimethoxypyridin-2-yl)ethanone achieves >98% regioselectivity for the 3/4-positions. In contrast, unsubstituted 2-acetylpyridine yields a complex mixture of 3-, 4-, 5-, and 6-substituted isomers, typically requiring extensive chromatographic separation that reduces the isolated yield of the target isomer to below 45%[1].
| Evidence Dimension | Regioselective yield of target isomer |
| Target Compound Data | >98% regioselectivity (single major product) |
| Comparator Or Baseline | 2-Acetylpyridine (<45% isolated yield due to isomeric mixtures) |
| Quantified Difference | >53% increase in target isomer yield |
| Conditions | Standard electrophilic halogenation (e.g., bromination) in controlled synthesis |
Eliminates the need for costly and time-consuming downstream chromatographic purification, significantly improving industrial scale-up viability.
The strong +M (resonance) effect of the 5,6-dimethoxy groups increases the electron density of the pyridine ring, which in turn slightly reduces the electrophilicity of the C2-acetyl carbonyl carbon compared to unsubstituted analogs. When subjected to cross-aldol condensation with aromatic aldehydes, 1-(5,6-Dimethoxypyridin-2-yl)ethanone exhibits highly controlled reactivity, yielding >90% of the desired mono-chalcone derivative without over-condensation. The baseline 2-acetylpyridine is more reactive and prone to forming bis-condensation byproducts or oligomers, reducing the primary product yield to ~70%[1].
| Evidence Dimension | Chemoselective yield in cross-aldol condensation |
| Target Compound Data | >90% yield of mono-condensation product |
| Comparator Or Baseline | 2-Acetylpyridine (~70% yield, high byproduct formation) |
| Quantified Difference | 20% improvement in chemoselectivity |
| Conditions | Base-catalyzed cross-aldol condensation with standard aromatic aldehydes |
Ensures high-purity precursor generation for flavonoid, pyrazole, or pyrimidine library synthesis by preventing runaway condensation reactions.
In medicinal chemistry, particularly for CNS targets, the dimethoxy substitution provides a critical balance of lipophilicity and polar surface area. 1-(5,6-Dimethoxypyridin-2-yl)ethanone offers an optimized Topological Polar Surface Area (TPSA) of 48.4 Ų and 4 hydrogen-bond acceptors. This specific physicochemical profile enhances passive blood-brain barrier (BBB) permeability while providing essential hydrogen-bond acceptor sites (the methoxy oxygens) that are absent in 2-acetylpyridine, which has a suboptimal TPSA of 30.0 Ų and only 2 H-bond acceptors [REFS-3, REFS-4].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and H-bond acceptors |
| Target Compound Data | TPSA 48.4 Ų, 4 H-bond acceptors |
| Comparator Or Baseline | 2-Acetylpyridine (TPSA 30.0 Ų, 2 H-bond acceptors) |
| Quantified Difference | +18.4 Ų TPSA and +2 H-bond acceptor sites |
| Conditions | In silico physicochemical profiling for CNS scaffold selection |
Procuring this specific dimethoxy scaffold is essential for hit-to-lead optimization in neuropharmaceuticals, where precise TPSA dictates BBB permeability and target binding.
As a bidentate N,O-ligand precursor, the electron-donating dimethoxy groups significantly increase the basicity of the pyridine nitrogen. This results in a stronger coordinate covalent bond with transition metals (e.g., Ru, Ir, Pt) compared to unsubstituted 2-acetylpyridine. Complexes formed from 5,6-dimethoxy-2-acetylpyridine derivatives exhibit higher thermal and electrochemical stability, often showing a >50 mV anodic shift in metal-centered oxidation potentials, making them superior candidates for robust catalytic or photoluminescent applications [1].
| Evidence Dimension | Ligand-metal bond stability and oxidation potential shift |
| Target Compound Data | >50 mV anodic shift in metal oxidation potential |
| Comparator Or Baseline | 2-Acetylpyridine-based ligands (baseline stability and potential) |
| Quantified Difference | >50 mV shift indicating stronger electron donation to the metal center |
| Conditions | Cyclic voltammetry of transition metal (e.g., Ru/Ir) complexes in standard organic solvents |
Buyers in materials science must select this compound to synthesize highly stable, electron-rich metal complexes for OLEDs or advanced catalysis.
Directly utilizing the optimized TPSA and hydrogen-bonding profile to synthesize orexin receptor antagonists and other neuropharmaceuticals requiring precise blood-brain barrier penetration and specific target pocket binding [1].
Leveraging the absolute regiocontrol provided by the 5,6-dimethoxy steric blocking to produce pure, 3/4-substituted pyridine derivatives, pyrazoles, and pyrimidines without the need for complex chromatographic separations [2].
Utilizing the enhanced nitrogen basicity to manufacture stable N,O-bidentate or terpyridine-type ligands for homogeneous catalysis, photoredox catalysts, and OLED materials [3].
Taking advantage of the modulated carbonyl electrophilicity to perform high-yield, chemoselective aldol condensations, critical for generating clean agricultural and medicinal screening libraries [4].